molecular formula C23H31N5O4 B1683959 (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid CAS No. 501010-06-6

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Número de catálogo: B1683959
Número CAS: 501010-06-6
Peso molecular: 441.5 g/mol
Clave InChI: COLCNDRDBCLVOC-ICSRJNTNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PTX-100 es un compuesto de primera generación conocido por su capacidad para inhibir la enzima geranilgeranil transferasa-1 (GGT-1). Esta inhibición interrumpe la vía oncogénica Ras al prevenir la activación de los circuitos Rho, Rac y Ral en las células cancerosas, lo que lleva a la apoptosis (muerte celular). PTX-100 se encuentra actualmente en desarrollo clínico y ha mostrado resultados prometedores en el tratamiento de varios tipos de cáncer, en particular los linfomas de células T .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de PTX-100 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye:

    Formación de la Estructura Principal: La estructura principal de PTX-100 se sintetiza a través de una serie de reacciones de condensación y ciclación.

    Modificaciones del Grupo Funcional: Se introducen varios grupos funcionales en la estructura principal a través de reacciones de sustitución, a menudo utilizando reactivos como haluros y compuestos organometálicos.

    Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar una alta pureza y rendimiento.

Métodos de Producción Industrial

La producción industrial de PTX-100 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para el monitoreo y control de las reacciones. Las consideraciones clave incluyen:

    Escalabilidad: Asegurar que la ruta sintética se pueda ampliar sin una pérdida significativa de rendimiento o pureza.

    Seguridad: Implementar medidas de seguridad para manejar reactivos y condiciones potencialmente peligrosas.

    Impacto Ambiental: Minimizar los residuos y utilizar disolventes y reactivos respetuosos con el medio ambiente siempre que sea posible.

Análisis De Reacciones Químicas

Tipos de Reacciones

PTX-100 experimenta varias reacciones químicas, que incluyen:

    Oxidación: PTX-100 se puede oxidar bajo condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro del compuesto.

    Sustitución: Las reacciones de sustitución son comunes en la síntesis y modificación de PTX-100, a menudo involucrando haluros y nucleófilos.

Reactivos y Condiciones Comunes

    Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

    Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de Sustitución: Haluros de alquilo, reactivos organometálicos.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de PTX-100, cada uno con posibles actividades y propiedades biológicas diferentes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:

  • Formation of the Piperazine Ring : This step may involve cyclization reactions between appropriate precursors.
  • Benzyl Group Attachment : The introduction of the benzyl group can be achieved through nucleophilic substitution or coupling reactions.
  • Imidazole Integration : The imidazole moiety is incorporated via methods such as alkylation or condensation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antitumor Properties

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects, particularly in oncology. The presence of the imidazole ring is noteworthy as it is associated with enzyme inhibition and receptor binding. Studies have shown that this compound can inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further pharmacological evaluation in anticancer therapies.

Neurological Applications

Beyond oncology, this compound's piperazine structure suggests potential applications in neurology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, a comparison with structurally similar compounds can provide insights into its relative efficacy and biological activity.

Compound NameStructure FeaturesBiological Activity
BenzylpiperazineSimple piperazine structurePsychoactive effects
Piperazinone derivativesContains ketone functionalityAnti-cancer properties
Leucine derivativesAmino acid backboneNutritional and metabolic roles

This table highlights how the complex structure of this compound may confer enhanced biological activity compared to simpler analogs.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against various human tumor cell lines. For instance, it exhibited a mean growth inhibition rate of approximately 12.53% across tested cancer cell lines when evaluated under National Cancer Institute protocols .

Drug-Like Properties Assessment

Using computational tools like SwissADME, researchers have assessed the drug-like properties of this compound, confirming its favorable pharmacokinetic profile which includes:

  • Adequate solubility
  • Membrane permeability
  • Low toxicity predictions

These attributes suggest that it could be developed into a viable therapeutic agent .

Mecanismo De Acción

PTX-100 ejerce sus efectos al inhibir la enzima geranilgeranil transferasa-1 (GGT-1). Esta inhibición previene la modificación postraduccional de proteínas involucradas en la vía de señalización Ras, como Rho, Rac y Ral. Al interrumpir estas vías, PTX-100 induce la apoptosis en las células cancerosas, inhibiendo así el crecimiento tumoral .

Comparación Con Compuestos Similares

PTX-100 es único en su inhibición específica de GGT-1. Los compuestos similares incluyen:

    Inhibidores de la Farnesiltransferasa: Estos compuestos inhiben una enzima relacionada, la farnesiltransferasa, pero no se dirigen a GGT-1.

    Inhibidores de la Quinasa Rho: Estos compuestos inhiben la quinasa Rho, un efector aguas abajo en la vía Ras, pero no inhiben directamente GGT-1.

La singularidad de PTX-100 radica en su capacidad para dirigirse específicamente a GGT-1, lo que lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer .

Actividad Biológica

The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid , also referred to as GGTI-2418, is a novel organic molecule with significant potential in medicinal chemistry. This compound exhibits a complex structure that includes a piperazine ring and an imidazole moiety, which are crucial for its biological activity. This article delves into the biological activity of GGTI-2418, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

GGTI-2418 functions primarily as a competitive inhibitor of geranylgeranyl transferase I (GGTase I) . This enzyme is responsible for attaching geranylgeranyl pyrophosphate to proteins, a modification essential for the functionality of various proteins involved in cancer cell proliferation and survival, particularly those within the RAS family. By inhibiting GGTase I, GGTI-2418 disrupts the geranylgeranylation of RAS proteins, leading to their dysfunction and subsequent apoptosis in cancer cells .

Biological Activity and Pharmacological Profiles

The biological activity of GGTI-2418 has been evaluated through various studies highlighting its potential in cancer therapy. Key findings include:

  • Inhibition of Cancer Cell Growth : GGTI-2418 has shown efficacy in inducing apoptosis in cancer cell lines by disrupting RAS signaling pathways. This effect was observed in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : The presence of the imidazole ring is particularly significant as it is associated with interactions in biological systems, influencing enzyme inhibition and receptor binding. Computational methods have been employed to predict the pharmacological effects based on structural motifs similar to those found in GGTI-2418 .
  • Comparative Biological Activity : A comparison with other compounds sharing structural features reveals that GGTI-2418 may possess unique pharmacological profiles due to its specific combination of functional groups. For instance:
Compound NameStructural FeaturesBiological Activity
LisinoprilPiperazine ringAntihypertensive
CiprofloxacinFluoroquinoloneAntibiotic
ImatinibImidazole ringAnticancer

This table illustrates how GGTI-2418's unique structure may enhance selectivity towards particular biological targets compared to other compounds.

Case Studies and Research Findings

Several studies have explored the therapeutic applications of GGTI-2418:

  • Cancer Models : In preclinical models, GGTI-2418 demonstrated a significant reduction in tumor growth rates when administered to mice with xenograft tumors derived from human cancer cells. The compound effectively inhibited tumor progression by targeting RAS signaling pathways .
  • Metabolic Pathways : Although the specific metabolic pathways of GGTI-2418 remain to be fully elucidated, initial studies suggest it undergoes typical small molecule metabolic processes involving hydrolysis and enzymatic reactions. Understanding these pathways is crucial for optimizing its pharmacokinetic properties.
  • Potential for Combination Therapies : Research indicates that combining GGTI-2418 with other therapeutic agents may enhance its efficacy against resistant cancer types, particularly those driven by RAS mutations. This combination approach is currently under investigation in several clinical trials .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCNDRDBCLVOC-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198212
Record name GGTI-2418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501010-06-6
Record name GGTI-2418
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GGTI-2418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GGTI-2418
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.